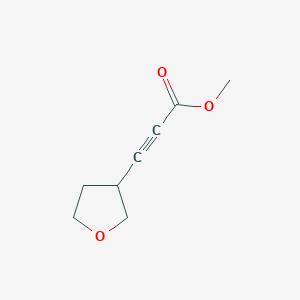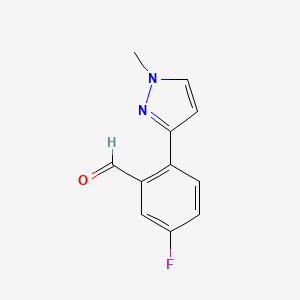![molecular formula C15H24N4O4 B13209844 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13209844.png)
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction with a hydrazine derivative and an appropriate diketone or aldehyde.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Final Coupling: The protected amino group is then coupled with the pyrrolidine ring using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carbonyl group.
Deprotected Amines: Free amine derivatives after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Peptide Synthesis: The protected amino group allows for selective deprotection and coupling in peptide synthesis.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Diagnostic Agents: Could be used in the design of diagnostic agents for imaging and detection of specific biomolecules.
Industry
Material Science: Utilized in the development of novel materials with specific chemical properties.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can influence various biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparison with Similar Compounds
Similar Compounds
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-2-carboxylic acid: The pyrazole ring is substituted at a different position.
Uniqueness
The presence of the tert-butoxycarbonyl-protected amino group and the specific substitution pattern on the pyrazole ring make 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H24N4O4 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-7-10-5-6-12(13(20)21)19(10)11-8-17-18(4)9-11/h8-10,12H,5-7H2,1-4H3,(H,16,22)(H,20,21) |
InChI Key |
HMTNQXNCUYCRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(N1C2=CN(N=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13209768.png)
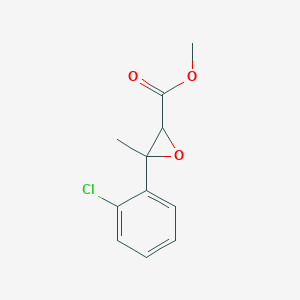

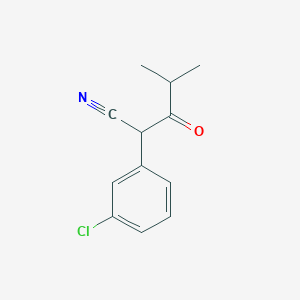
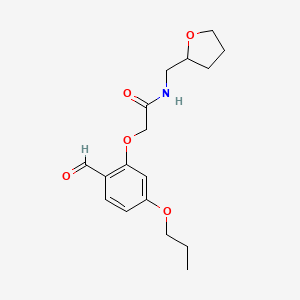
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13209785.png)
![2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13209787.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13209790.png)
![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine](/img/structure/B13209809.png)
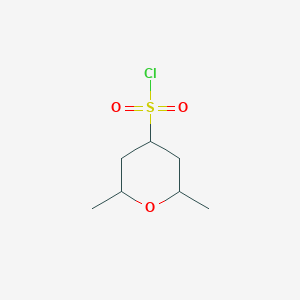
![3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B13209822.png)
